molecular formula C11H9F2N3O B2537734 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 828273-14-9

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine

Cat. No.: B2537734
CAS No.: 828273-14-9
M. Wt: 237.21
InChI Key: MQUXWDKURXLJBT-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C11H9F2N3O. It is known for its unique structure, which includes a pyrimidine ring substituted with a difluoromethoxyphenyl group.

Preparation Methods

The synthesis of 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(difluoromethoxy)benzaldehyde with guanidine to form the pyrimidine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the phenyl ring are replaced with other groups.

Scientific Research Applications

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine can be compared with other similar compounds, such as:

    4-[4-(Methoxy)phenyl]pyrimidin-2-amine: This compound has a methoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.

    4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine: The presence of a trifluoromethoxy group can enhance certain properties, such as stability and reactivity, compared to the difluoromethoxy analog.

    4-[4-(Chloromethoxy)phenyl]pyrimidin-2-amine:

These comparisons highlight the uniqueness of this compound and its distinct properties that make it valuable for various scientific research applications.

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-10(13)17-8-3-1-7(2-4-8)9-5-6-15-11(14)16-9/h1-6,10H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUXWDKURXLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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